molecular formula C12H10F4N2S B3042265 4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline CAS No. 541539-78-0

4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline

Cat. No.: B3042265
CAS No.: 541539-78-0
M. Wt: 290.28 g/mol
InChI Key: ORBZAAFUCWIVQM-UHFFFAOYSA-N
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Description

4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C12H10F4N2S and its molecular weight is 290.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Antimicrobial Screening

This compound is involved in the synthesis and antimicrobial screening of a range of quinolines. Notably, a series of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their derivatives were synthesized. These compounds were tested for potential antimicrobial activity through the Sonogashira coupling reaction. However, the outcomes against bacteria and fungi were not significant at the tested concentrations (Bonacorso et al., 2018).

Nanosensor Development for Zinc Ion Detection

Novel magnetic nanosensors incorporating a 4-aminoquinoline base have been developed, showcasing enhanced fluorescence intensity and selective zinc ion detection in aqueous solutions. These nanosensors demonstrated high sensitivity and selectivity, unaffected by other metal cations, and were reversible upon treatment with EDTA (Pourfallah & Lou, 2018).

Synthesis of Cyclopentaquinolines and Ozonides

The compound plays a role in the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through acid-catalyzed cyclocondensation. This process also led to the successful creation of stable ozonides with specific configurations, marking a significant development in chemical synthesis (Tolstikov et al., 2014).

Synthesis and Anticancer Activity

Amino and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized, showing promising anticancer activity. These compounds were tested against various carcinoma cell lines, with some showing greater potency than standard drugs. The study also included apoptotic DNA fragmentation and molecular docking studies to establish the compounds' mechanism of action (Bhatt, Agrawal & Patel, 2015).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is “Danger” and it has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Properties

IUPAC Name

2-[8-fluoro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2S/c13-8-3-1-2-7-9(19-5-4-17)6-10(12(14,15)16)18-11(7)8/h1-3,6H,4-5,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBZAAFUCWIVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2SCCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline
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4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline
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4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline
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4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline
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4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline
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